Regioisomeric Scaffold Differentiation: [4,5-c] vs [4,5-b] Imidazopyridine Core
The [4,5-c] imidazopyridine regioisomer present in 1956365-73-3 is a documented core scaffold in VEGFR-2 kinase inhibitor development, with synthetic derivatives demonstrating measurable kinase inhibitory activity [1]. In contrast, the [4,5-b] regioisomer (e.g., 2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine hydrochloride, CAS 860258-70-4) exhibits distinct biological targeting profiles and is not reported in the same kinase inhibitor chemotypes . The ring junction nitrogen positioning alters π-stacking geometry and hydrogen-bond acceptor orientation in the ATP-binding pocket, a critical determinant for kinase selectivity.
| Evidence Dimension | Scaffold utility in kinase inhibitor design |
|---|---|
| Target Compound Data | [4,5-c] imidazopyridine scaffold validated in VEGFR-2 inhibitor series with active derivatives reported |
| Comparator Or Baseline | [4,5-b] imidazopyridine scaffold (CAS 860258-70-4) with no reported VEGFR-2 inhibitor applications |
| Quantified Difference | Qualitative difference in reported application space |
| Conditions | Literature survey of imidazopyridine kinase inhibitor patents and publications |
Why This Matters
Selection of the correct regioisomeric scaffold determines whether synthetic efforts will yield kinase-active compounds versus inactive analogs.
- [1] Han SY, et al. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorg Med Chem Lett. 2012;22(8):2837-2842. View Source
